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Compound of Interest

Compound Name: 2'-Chloro-4'-fluoroacetophenone

CAS No.: 700-35-6

Cat. No.: B1630997 Get Quote

An In-Depth Technical Guide to 2'-Chloro-4'-fluoroacetophenone: Molecular Structure,

Synthesis, and Applications

Introduction
2'-Chloro-4'-fluoroacetophenone is a halogenated aromatic ketone that has emerged as a

pivotal building block in the landscape of organic synthesis and medicinal chemistry.

Characterized by a fluorinated phenyl ring and a reactive α-chloro ketone moiety, this

compound offers a unique combination of chemical properties that make it an invaluable

intermediate for constructing more complex molecular architectures. Its strategic importance is

most pronounced in the pharmaceutical and agrochemical industries, where it serves as a key

precursor for a range of bioactive molecules.[1][2]

This technical guide provides a comprehensive overview of 2'-Chloro-4'-fluoroacetophenone
for researchers, scientists, and drug development professionals. We will delve into its

molecular structure and physicochemical properties, explore the mechanistic details of its

synthesis, analyze its chemical reactivity, and highlight its applications in the development of

pharmaceuticals and other advanced materials.
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The structural and physical characteristics of a molecule are fundamental to understanding its

reactivity and potential applications. 2'-Chloro-4'-fluoroacetophenone is an organic

compound whose formal IUPAC name is 2-chloro-1-(4-fluorophenyl)ethanone.[3][4] The

numbering designates the chlorine atom at the second position of the ethanone group (the

carbon adjacent to the carbonyl, often called the alpha-position) and the fluorine atom at the

fourth position of the phenyl ring.

The presence of the electronegative fluorine atom on the aromatic ring and the chlorine atom

on the α-carbon significantly influences the molecule's electronic properties and reactivity. The

α-chloro group, in particular, provides a reactive site for nucleophilic substitution, a cornerstone

of its utility in synthetic chemistry.[2]

Key Physicochemical Data
The essential physicochemical properties of 2'-Chloro-4'-fluoroacetophenone (CAS No: 456-

04-2) are summarized in the table below for quick reference.

Property Value Source(s)

Molecular Formula C₈H₆ClFO [3][4][5]

Molecular Weight 172.58 g/mol [3][4]

Appearance
Solid; Crystals, flakes, or

powder
[6]

Color Light yellow to yellow-beige [5]

Melting Point 47-50 °C [5]

Boiling Point 247 °C (approx.) [5]

Solubility Insoluble in water [5]

IUPAC Name
2-chloro-1-(4-

fluorophenyl)ethanone
[4][6]

CAS Number 456-04-2 [4][5]

Molecular Structure Diagram
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The 2D structure of 2'-Chloro-4'-fluoroacetophenone highlights the key functional groups that

dictate its chemical behavior.

Caption: 2D structure of 2'-Chloro-4'-fluoroacetophenone.

Synthesis and Mechanistic Insights
The most prevalent and industrially significant method for synthesizing 2'-Chloro-4'-
fluoroacetophenone is the Friedel-Crafts acylation reaction.[7] This electrophilic aromatic

substitution reaction involves the acylation of fluorobenzene with chloroacetyl chloride.

The choice of catalyst is critical for reaction efficiency and selectivity. While traditional Lewis

acids like anhydrous aluminum trichloride are effective, modern methods often employ ionic

liquids, which can offer advantages such as easier product separation, catalyst recyclability,

and milder reaction conditions, thereby addressing environmental concerns associated with

traditional methods.[7]

General Synthesis Workflow
The synthesis process follows a logical sequence from reactant mixing to product purification.

1. Reactant Charging
- Fluorobenzene

- Ionic Liquid Catalyst

2. Controlled Addition
- Chloroacetyl Chloride

- Temp: 0-30 °C

Charge Reactor
3. Reaction

- Stir at room temp
- 20-50 min

Initiate Reaction
4. Product Isolation

- Reduced Pressure Distillation
- Collect fraction at 128-132 °C

Reaction Complete Final Product
2'-Chloro-4'-fluoroacetophenone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2'-Chloro-4'-fluoroacetophenone.

Experimental Protocol: Synthesis via Friedel-Crafts
Acylation
This protocol is adapted from methodologies described in the patent literature, utilizing an ionic

liquid catalyst.[7]

Reactor Setup: Charge a suitable reaction vessel with fluorobenzene and an ionic liquid

catalyst (e.g., [emim]Cl-0.67AlCl₃). The molar ratio of ionic liquid to the limiting reagent,
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chloroacetyl chloride, is typically around 0.5:1.[7]

Reagent Addition: While maintaining the reaction temperature between 0-30 °C, slowly add

chloroacetyl chloride dropwise to the mixture. A slight molar excess of fluorobenzene to

chloroacetyl chloride (e.g., 1.02:1) is used to ensure complete consumption of the acylating

agent.[7]

Reaction: After the addition is complete, allow the mixture to react at room temperature for

20-50 minutes. The reaction progress can be monitored by techniques such as GC to

confirm the consumption of fluorobenzene (target conversion >95%).[7]

Product Isolation: Upon completion, the product is isolated directly from the reaction mixture

via reduced pressure distillation. The fraction collected at approximately 128-132 °C under

10 mmHg is the desired 2'-Chloro-4'-fluoroacetophenone.[7]

Causality and Trustworthiness: This protocol is self-validating. The use of ionic liquids

minimizes the production of acidic aqueous waste typical of AlCl₃-catalyzed reactions. Direct

distillation from the reaction medium simplifies the purification process, reducing solvent use

and potential product loss during extraction steps. The high yield (often >98%) and purity

achieved validate the efficiency of this method.[7]

Chemical Reactivity and Applications in Drug
Development
The synthetic utility of 2'-Chloro-4'-fluoroacetophenone stems from its bifunctional nature.

The ketone can participate in condensation and reduction reactions, while the α-chlorine is an

excellent leaving group, making it susceptible to nucleophilic attack.[2][8]

This reactivity profile makes it a crucial intermediate in the synthesis of various

pharmaceuticals. For example, it is a known precursor in the synthetic pathways of the

cholesterol-lowering drug fluvastatin and the antifungal agent epoxiconazole.[7]

Key Reactions and Applications
Nucleophilic Substitution: The α-chlorine is readily displaced by a wide range of nucleophiles

(e.g., amines, thiols, alcohols), allowing for the straightforward introduction of diverse side
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chains and the formation of new carbon-heteroatom bonds. This is a fundamental strategy in

building molecular complexity.[2]

Heterocycle Formation: The compound is used to construct heterocyclic rings, which are

core scaffolds in many drugs. For instance, it can be condensed with amidines to yield

substituted imidazoles, a class of compounds with broad biological activity.

Example Protocol: Synthesis of a Substituted Imidazole
The following is a representative protocol for a reaction where 2'-Chloro-4'-
fluoroacetophenone is a key reactant.

Reactant Preparation: In a reaction flask, dissolve N-methyl-4-(methylthio)benzamidine in a

suitable solvent such as ethanol.

Condensation: Add an equimolar amount of 2'-Chloro-4'-fluoroacetophenone to the

solution.

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is

complete (monitored by TLC or LC-MS).

Workup and Purification: Cool the reaction mixture, remove the solvent under reduced

pressure, and purify the resulting residue by column chromatography or recrystallization to

yield the target imidazole product, 1-methyl-2-(4-methylthio)phenyl-4-(4-

fluoro)phenylimidazole.

Expertise in Action: The choice of a polar protic solvent like ethanol facilitates the condensation

reaction. The nucleophilic nitrogen of the benzamidine attacks the electrophilic carbonyl

carbon, and a subsequent series of steps involving the displacement of the α-chlorine leads to

the formation of the stable imidazole ring. This reaction exemplifies the compound's role as a

versatile synthon for complex heterocyclic systems.

Conclusion
2'-Chloro-4'-fluoroacetophenone is a high-value chemical intermediate whose molecular

structure is expertly tailored for applications in modern organic synthesis. Its fluorinated

aromatic ring and reactive α-chloro ketone handle provide chemists with a reliable and versatile
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tool for constructing complex molecules. From its efficient synthesis via Friedel-Crafts acylation

to its application as a precursor for life-saving pharmaceuticals, this compound stands as a

testament to the power of strategic molecular design. For researchers and professionals in

drug discovery and materials science, a thorough understanding of its properties and reactivity

is essential for innovation and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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